molecular formula C11H14BrNO B1344547 2-bromo-N-(2-ethylphenyl)propanamide CAS No. 42242-54-6

2-bromo-N-(2-ethylphenyl)propanamide

Cat. No.: B1344547
CAS No.: 42242-54-6
M. Wt: 256.14 g/mol
InChI Key: LWJAXGNJDOGSJL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-ethylphenyl)propanamide (CAS: Not explicitly provided; Molecular Formula: C₁₁H₁₄BrNO, Mol. Weight: 256.14 g/mol) is a brominated propanamide derivative featuring a 2-ethylphenyl substituent on the amide nitrogen . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive bromine atom, which facilitates nucleophilic substitution reactions. Its structure combines a propanamide backbone with a bromine atom at the α-carbon and a bulky 2-ethylphenyl group, influencing its solubility, crystallinity, and biological interactions .

Properties

IUPAC Name

2-bromo-N-(2-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJAXGNJDOGSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(2-ethylphenyl)propanamide typically involves the bromination of N-(2-ethylphenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Chemical Reactions Analysis

2-Bromo-N-(2-ethylphenyl)propanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can affect the function and activity of proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The reactivity and applications of brominated propanamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Mol. Weight (g/mol) Key Properties/Applications References
2-Bromo-N-(2-ethylphenyl)propanamide 2-Ethylphenyl C₁₁H₁₄BrNO 256.14 Intermediate for pharmaceuticals; bulky substituent enhances steric hindrance.
2-Bromo-N-(2-methylphenyl)propanamide 2-Methylphenyl (o-tolyl) C₁₀H₁₂BrNO 242.12 Precursor to prilocaine (local anesthetic); methyl group improves crystallinity.
2-Bromo-N-(4-fluorobenzyl)propanamide 4-Fluorobenzyl C₁₀H₁₁BrFNO 260.10 Fluorine enhances electronegativity; used in high-throughput medicinal chemistry. Discontinued.
2-Bromo-N-(5-chloro-2-methylphenyl)propanamide 5-Chloro-2-methylphenyl C₁₀H₁₁BrClNO 276.56 Chlorine increases lipophilicity; >99% purity for anticonvulsant research.
2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide 4-Nitrophenyl, α-methyl C₁₀H₁₁BrN₂O₃ 287.11 Nitro group stabilizes crystal lattice (monoclinic structure); used in crystallography studies.
2-Bromo-N-[(1S)-1-phenylethyl]propanamide Chiral phenylethyl C₁₁H₁₄BrNO 256.14 Stereochemistry influences biological activity; potential for enantioselective synthesis.

Crystallographic and Solubility Trends

  • Crystal Packing: The nitro-substituted analog (C₁₀H₁₁BrN₂O₃) crystallizes in a monoclinic system (space group C2/c) with distinct hydrogen-bonding networks, influencing its stability .
  • Solubility : Hydrophobic substituents (e.g., 2-ethylphenyl) reduce aqueous solubility, whereas polar groups (e.g., nitro) improve it.

Biological Activity

2-Bromo-N-(2-ethylphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Chemical Formula : C10H12BrNO
  • CAS Number : 42242-54-6
  • Molecular Weight : 244.11 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its amide functionality allows it to participate in hydrogen bonding and ionic interactions, which can modulate the activity of biological molecules.

Target Interaction

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.
  • Receptor Modulation : It can act as a ligand for certain receptors, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

These results suggest that the compound exhibits moderate to good antibacterial activity, particularly against Gram-positive bacteria .

Cytotoxicity and Cell Viability

A study exploring the cytotoxic effects of this compound on various cancer cell lines revealed concentration-dependent effects on cell viability:

Concentration (µM)% Cell Viability
1085
2560
5030

At higher concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    A study investigated the effects of this compound on breast cancer cells. The compound was found to inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy :
    Another research highlighted its efficacy against multi-drug resistant strains of bacteria, suggesting that derivatives of this compound could be developed into new antibiotics.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound shows good bioavailability when administered orally.
  • Distribution : It is distributed throughout body tissues, with a preference for lipid-rich environments.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes.
  • Excretion : Excreted mainly through urine after conjugation with glucuronic acid.

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